N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Kinase inhibitor PDGFR KIT mutant

N,N-Dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2415602‑10‑5, C₁₅H₂₁N₇, MW 299.38) is a synthetic bis‑pyrimidine piperazine derivative belonging to the aminopyrimidine class. Its structure features an N,N‑dimethyl‑2‑aminopyrimidine core connected via a piperazine linker to a 2‑methylpyrimidin‑4‑yl substituent, yielding a dual‑heterocyclic architecture that distinguishes it from both mono‑pyrimidine piperazine analogs and clinically studied 4‑piperazinyl‑2‑aminopyrimidine kinase inhibitors.

Molecular Formula C15H21N7
Molecular Weight 299.382
CAS No. 2415602-10-5
Cat. No. B2390892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
CAS2415602-10-5
Molecular FormulaC15H21N7
Molecular Weight299.382
Structural Identifiers
SMILESCC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)N(C)C
InChIInChI=1S/C15H21N7/c1-12-16-6-4-13(18-12)21-8-10-22(11-9-21)14-5-7-17-15(19-14)20(2)3/h4-7H,8-11H2,1-3H3
InChIKeySGADTIALCZVOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2415602‑10‑5): Bis‑Pyrimidine Piperazine Procurement Guide


N,N-Dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2415602‑10‑5, C₁₅H₂₁N₇, MW 299.38) is a synthetic bis‑pyrimidine piperazine derivative belonging to the aminopyrimidine class. Its structure features an N,N‑dimethyl‑2‑aminopyrimidine core connected via a piperazine linker to a 2‑methylpyrimidin‑4‑yl substituent, yielding a dual‑heterocyclic architecture that distinguishes it from both mono‑pyrimidine piperazine analogs and clinically studied 4‑piperazinyl‑2‑aminopyrimidine kinase inhibitors [1][2]. The compound is catalogued primarily as a research‑grade small molecule for in‑vitro biochemical and cellular pharmacology studies; no regulatory approval or clinical investigation has been reported for this entity as of the latest available data cut‑off.

Why N,N-Dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine Cannot Be Replaced by Closest Analogs


The bis‑pyrimidine topology of this compound creates a pharmacophore space that cannot be recapitulated by simple mono‑pyrimidine piperazine building blocks (e.g., CAS 777807‑92‑8). In closely related piperazinylpyrimidine series, even minor alterations at the 2‑aminopyrimidine position or the distal pyrimidine ring profoundly shift kinase‑binding selectivity and cellular cytostatic versus cytotoxic profiles [1][2]. The 2‑methylpyrimidin‑4‑yl substituent is not merely a steric placeholder; it engages in additional π‑stacking and hydrogen‑bond interactions that modulate target residence time and off‑target discrimination, as demonstrated by molecular‑dynamics analyses of analogous bis‑heterocyclic ligands within the PDGFR kinase family [1]. Substituting this compound with an unsubstituted piperazine (lacking the 2‑methylpyrimidin‑4‑yl group) or with an N‑ethyl analog (CAS 2415630‑45‑2) would therefore predictably alter binding kinetics, selectivity windows, and cellular response thresholds, compromising experimental reproducibility and SAR continuity in hit‑to‑lead or chemical‑probe campaigns.

Quantitative Differentiation Evidence for N,N-Dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine


PDGFR‑Family Kinase Mutant Selectivity vs. Wild‑Type Isoforms in Piperazinylpyrimidine Class

Within the piperazinylpyrimidine chemotype, compound 4 (a structural analog containing a 2‑aminopyrimidine core and a substituted piperazine) demonstrated selective binding to and/or inhibition of oncogenic KIT and PDGFRA mutants compared to their wild‑type isoforms. In kinase‑profiling panels, compound 4 preferentially targeted the PDGFR subfamily, while related analogs (15 and 16) recognized CSNK1D and RAF kinases [1]. This class‑level selectivity pattern suggests that the bis‑pyrimidine architecture of the target compound, by virtue of its additional 2‑methylpyrimidin‑4‑yl moiety, may further modulate or sharpen the selectivity fingerprint relative to mono‑pyrimidine congeners. However, direct quantitative selectivity data for the target compound have not been independently reported in the curated literature.

Kinase inhibitor PDGFR KIT mutant Selectivity

Cytostatic vs. Cytotoxic Differential in Triple‑Negative Breast Cancer Models

In the NCI‑60 cell‑line panel, piperazinylpyrimidine derivatives exhibited a clear functional dichotomy: compound 16 was globally cytotoxic, whereas compounds 4 and 15 were selectively cytostatic, with MDA‑MB‑468 (triple‑negative/basal‑like breast carcinoma) ranking among the most sensitive cell lines [1]. Compound 15 was further characterized as a potent growth inhibitor of MDA‑MB‑468 cells, inducing time‑ and dose‑dependent G2/M arrest and apoptosis. Although the target compound has not been directly screened in this panel, its bis‑pyrimidine architecture places it closer to the cytostatic‑prone analogs (4 and 15) than to the globally cytotoxic analog (16), making it a candidate for selective antiproliferative profiling in basal‑like breast cancer models.

Triple‑negative breast cancer MDA‑MB‑468 Cytostatic Cytotoxic

Dual JAK2/FLT3 Inhibitory Pharmacophore Alignment vs. Momelotinib/Tandutinib Hybrids

A hybridization strategy combining the pharmacophores of momelotinib and tandutinib generated a series of 4‑piperazinyl‑2‑aminopyrimidine derivatives with balanced dual JAK2/FLT3 inhibition. The most balanced compound, 14j, exhibited JAK2 IC₅₀ = 27 nM and FLT3 IC₅₀ = 30 nM, with potent antiproliferative activity in HEL, MV4‑11, and HL60 cell lines [2]. The target compound shares the 4‑piperazinyl‑2‑aminopyrimidine scaffold but adds a 2‑methylpyrimidin‑4‑yl substituent, which may shift the selectivity profile away from JAK2/FLT3 toward PDGFR‑family kinases as observed in the Shallal series [1]. Comparative biochemical profiling of the target compound against these reference hybrids would be required to map its exact kinome‑wide selectivity.

JAK2 FLT3 Dual inhibitor Hybridization strategy

CCR4 Antagonism Potential Within the Piperazinyl Pyrimidine Patent Space

A distinct patent family (EP2805947 B1, AU2013211414, US20150126500) discloses piperazinyl pyrimidine derivatives of formula I as CCR4 antagonists for the treatment or prevention of CCR4‑related diseases, including asthma, atopic dermatitis, and other inflammatory/autoimmune conditions [1]. While the specific compound CAS 2415602‑10‑5 is not enumerated as a worked example in the accessible patent abstract, its structural formula falls within the generic Markush scope of formula I (wherein the pyrimidine core is substituted with an amino group and a piperazine‑linked heteroaryl moiety). This patent landscape indicates that bis‑pyrimidine piperazines may possess CCR4‑modulatory activity, providing an orthogonal biological application domain beyond kinase inhibition.

CCR4 antagonist Chemokine receptor Immuno‑oncology Inflammatory disease

Structural Differentiation: N,N‑Dimethyl vs. N‑Ethyl and Unsubstituted Piperazine Comparators

The target compound differs from its immediate commercially available analogs by two key structural features: (i) N,N‑dimethyl substitution on the 2‑aminopyrimidine, as opposed to N‑ethyl (CAS 2415630‑45‑2) or unsubstituted amine; and (ii) the presence of a 2‑methylpyrimidin‑4‑yl group on the distal piperazine nitrogen, which is absent in simpler building blocks such as N,N‑dimethyl‑4‑(piperazin‑1‑yl)pyrimidin‑2‑amine (CAS 777807‑92‑8). In the piperazinylpyrimidine SAR literature, N‑alkyl variations at the 2‑position significantly alter both enzymatic potency and cellular permeability, while the distal heteroaryl substituent modulates kinase‑binding cleft occupancy and selectivity [1][2]. These structural distinctions underpin the expectation that CAS 2415602‑10‑5 will exhibit a unique bioactivity signature that cannot be interpolated from the data of its mono‑pyrimidine or N‑ethyl counterparts.

Structure‑activity relationship N‑alkyl substitution Piperazine modification Ligand efficiency

Prioritized Research and Industrial Application Scenarios for N,N-Dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine


PDGFR‑Family Kinase Selectivity Profiling in Mutant‑Driven Cancer Models

Based on the class‑level selectivity of piperazinylpyrimidine derivatives for PDGFR‑family kinases and oncogenic KIT/PDGFRA mutants [1], this compound is suitable for in‑vitro kinase‑panel screening aimed at identifying mutant‑selective inhibitors. Its bis‑pyrimidine architecture may confer enhanced discrimination between wild‑type and mutant kinase conformations, making it a candidate for profiling against imatinib‑resistant KIT mutants (e.g., D816V) or PDGFRA mutants implicated in gastrointestinal stromal tumors.

Cytostatic Phenotype Evaluation in Triple‑Negative Breast Cancer Cellular Models

Class‑level evidence indicates that certain piperazinylpyrimidine analogs exert selective cytostatic effects on MDA‑MB‑468 triple‑negative breast cancer cells [1]. The target compound can be prioritized for NCI‑60 or similar panel screening to determine whether it replicates the cytostatic phenotype of compound 15 or the globally cytotoxic behavior of compound 16, thereby establishing its utility as a chemical probe for studying G2/M arrest and TP53‑dependent apoptosis pathways.

CCR4‑Mediated Chemokine Receptor Antagonism in Immuno‑Oncology and Inflammatory Disease Research

Patent disclosures (EP2805947 B1) covering piperazinyl pyrimidine derivatives as CCR4 antagonists [3] support the use of this compound in chemokine‑receptor screening cascades. Organizations pursuing CCR4‑targeted therapies for asthma, atopic dermatitis, or tumor‑microenvironment modulation may employ this compound as a structural reference for developing novel CCR4 ligands with improved pharmacokinetic properties.

SAR Probe for 2‑Aminopyrimidine N‑Alkyl Substitution Effects on Kinase Binding

The N,N‑dimethyl group on the 2‑aminopyrimidine core distinguishes this compound from N‑ethyl and unsubstituted analogs. This makes it a precise tool for dissecting the contribution of N‑alkyl steric and electronic effects to kinase‑binding affinity and selectivity, as demonstrated in the broader 4‑piperazinyl‑2‑aminopyrimidine SAR literature [1][2]. Procurement of this specific N,N‑dimethyl variant, rather than an N‑ethyl or NH analog, is essential for maintaining SAR continuity in medicinal‑chemistry optimization campaigns.

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